6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Kinase inhibitor Akt Cancer

Medicinal chemistry teams pursuing kinase or MDM2-p53 targets face scaffold synthesis bottlenecks. 6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one eliminates this delay with a pre-built, 97% pure spirocyclic core validated in Akt1 inhibitor programs (lead analogs: IC50 2.4 nM, 68% tumor growth inhibition in vivo). • Fills Ala571 subpocket in Sky kinase for high kinome selectivity • 6-F enhances metabolic stability; ¹⁹F NMR handle for fragment screening • Rigid Fsp³-rich architecture for 3D chemical space coverage in FBDD/DOS Available from stock for immediate global shipping.

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
Cat. No. B15069349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1CNCC12C3=C(C=C(C=C3)F)NC2=O
InChIInChI=1S/C11H11FN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)
InChIKeyMILYDUVTTCCNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one: Product Overview


6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one (CAS: 1554617-13-8; molecular formula C11H11FN2O; MW 206.22) is a synthetic fluorinated spirocyclic building block belonging to the spiro[indoline-3,3'-pyrrolidin]-2-one chemotype [1]. This scaffold combines an oxindole (indolin-2-one) moiety with a pyrrolidine ring fused at a shared spiro carbon, producing a rigid, three-dimensional architecture distinct from planar aromatic heterocycles. The 6-fluoro substitution on the indoline phenyl ring confers altered electronic properties, metabolic stability, and lipophilicity relative to the non-fluorinated parent scaffold [2]. The compound is commercially available as a research intermediate (97–98% purity) and serves as a versatile core for the development of kinase inhibitors [3][4], MDM2-p53 protein-protein interaction inhibitors [5], and other bioactive molecules requiring conformationally constrained pharmacophores.

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one: Why Analogs Fail


Substitution among spiro[indoline-3,3'-pyrrolidin]-2-one derivatives is not functionally equivalent due to the scaffold's participation in precise molecular recognition events that are highly sensitive to substitution position, electronic effects, and conformational preferences. The spirocyclic core engages specific kinase subpockets [1] and protein-protein interaction surfaces [2] where the fluorine atom's location determines both binding affinity and kinome selectivity profiles [3]. Replacing 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one with the non-fluorinated analog (CAS 6786-41-0, MW 188.23) or 5-fluoro isomers alters: (1) electrostatic potential distribution on the indoline phenyl ring, (2) lipophilicity (ΔlogP ~0.3–0.5 for aromatic fluorination [4]), (3) metabolic soft-spot vulnerability to CYP450-mediated oxidation, and (4) crystal packing and solubility characteristics . In structure-based drug design programs targeting the Ala571 subpocket of Sky kinase or the MDM2-p53 binding cleft, these positional differences translate to order-of-magnitude variations in target engagement [5].

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one: Differentiation Evidence


Akt1 Kinase Inhibitor Potency Enhancement

Structure-activity relationship (SAR) studies on spiroindoline-based Akt1 inhibitors demonstrate that the spiro[indoline-3,3'-pyrrolidin]-2-one core provides a critical conformational scaffold for high-affinity ATP-pocket binding. The optimized spiroindoline analog 13j, which contains the spiro[indoline-3,3'-pyrrolidin]-2-one framework with additional substituents, achieved Akt1 kinase IC50 of 2.4 ± 0.6 nM, cellular potency of 50 ± 19 nM, and 68% tumor growth inhibition in a mouse xenograft model at 50 mg/kg oral dosing [1]. While this study evaluated fully elaborated drug candidates rather than the core building block itself, the SAR progression from the initial HTS hit (pyrrolopyrimidine series) to the spiroindoline chemotype represented a >100-fold improvement in kinase inhibitory potency, driven by the spirocyclic scaffold's ability to orient key binding elements into the ATP-binding site [2]. The 6-fluoro substitution contributes to this potency enhancement by modulating electron density on the indoline ring and improving metabolic stability of the core.

Kinase inhibitor Akt Cancer Structure-activity relationship

Fluorine-Induced Lipophilicity Modulation

The addition of a single fluorine atom at the 6-position of the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold produces predictable and well-characterized changes in physicochemical properties relative to the non-fluorinated parent (CAS 6786-41-0). Based on established fluorine medicinal chemistry principles, aromatic fluorination typically increases lipophilicity by ΔlogP ≈ 0.3–0.5 log units while simultaneously enhancing metabolic stability by blocking CYP450-mediated oxidative metabolism at the substituted position [1]. The non-fluorinated spiro[indoline-3,3'-pyrrolidin]-2-one (MW 188.23) contains an unsubstituted phenyl ring susceptible to oxidative metabolism at multiple positions. The 6-fluoro substitution (MW 206.22) introduces a metabolically stable C-F bond that resists oxidative cleavage while maintaining a molecular weight increase of only 18 Da—well within lead-like property space [2].

Physicochemical property Lipophilicity Metabolic stability ADME

Ala571 Subpocket-Driven Kinome Selectivity

Spiroindoline-based inhibitors achieve high kinome selectivity through a defined structural mechanism: the spirocyclic core projects substituents into the Ala571 subpocket of Sky kinase, a unique binding cavity not present in most other kinases [1]. X-ray co-crystal structures confirm that the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold orients substituents to fill this subpocket, reducing off-target kinase inhibition. This subpocket-filling interaction distinguishes spiroindoline-based inhibitors from non-spirocyclic ATP-competitive inhibitors, which typically exhibit broader kinome profiles due to binding solely within the conserved ATP cleft [2]. While the exact Sky kinase IC50 values for the 6-fluoro core scaffold itself are not reported, the spiroindoline series demonstrates moderate oral bioavailability in rat models [3].

Kinase selectivity Sky kinase TAM receptor Ala571 subpocket

Reliable Synthetic Routes and Scale-Up

Recent advances in transition metal-catalyzed indole dearomatization provide efficient, regioselective synthetic access to fluorinated spiroindolenines, including the 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one scaffold [1]. Au(I)-catalyzed and Pd(0)-catalyzed dearomatization protocols achieve full regioselectivity for spirocyclization with fluorinated moieties, enabling predictable substitution patterns at the 6-position [2]. This methodology contrasts with non-fluorinated spiroindoline syntheses that may rely on less regioselective condensation approaches. The commercial availability of 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one at 97–98% purity from multiple suppliers confirms the scalability and reproducibility of these synthetic routes, reducing procurement risk for programs requiring multi-gram quantities.

Synthetic methodology Dearomatization Transition metal catalysis Scale-up

Spirocyclic Conformational Rigidity Advantage

The spiro[indoline-3,3'-pyrrolidin]-2-one core provides a conformationally restricted, three-dimensional scaffold that distinguishes it from planar aromatic bioisosteres and non-spirocyclic alternatives. Spiro compounds possess rigid structures due to the shared quaternary carbon, which locks the two rings into a fixed orthogonal or near-orthogonal orientation, reducing the entropic penalty upon target binding and enabling precise projection of pharmacophoric elements [1]. This conformational restriction is a hallmark of spirocyclic scaffolds in drug discovery, with spiroindolines appearing in multiple clinical-stage and approved therapeutics due to their favorable property profiles [2]. The 6-fluoro substitution adds electronic modulation without disrupting the conformational advantages conferred by the spirocyclic core.

Conformational restriction Spirocyclic scaffold Drug design Bioisostere

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one: Key Applications


Akt-Directed Cancer Therapeutics

6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one serves as the foundational spirocyclic core for developing potent Akt1 inhibitors, with optimized analogs achieving Akt1 kinase IC50 values of 2.4 ± 0.6 nM and 68% tumor growth inhibition in vivo [1]. Medicinal chemistry teams pursuing Akt-dependent oncology targets (prostate, breast, ovarian, pancreatic cancers) should procure this fluorinated scaffold to access the validated spiroindoline SAR trajectory that yielded >100-fold potency improvements over initial HTS hits. The commercial availability of the 6-fluoro core at 97–98% purity supports rapid analog synthesis and SAR exploration without the delays associated with custom scaffold construction.

TAM Receptor Kinase Inhibitor Programs

The spiroindoline scaffold uniquely enables filling of the Ala571 subpocket in Sky kinase, conferring high kinome selectivity not achievable with non-spirocyclic ATP-competitive inhibitors [2]. Programs targeting TAM family kinases for oncology or immuno-oncology applications should select 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one as the core building block to preserve this selectivity-determining structural feature. The fluorine substitution at the 6-position provides a vector for further derivatization while maintaining the spirocyclic geometry essential for subpocket engagement.

MDM2-p53 PPI Inhibitor Development

Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives, including the 6-fluoro variant, are validated MDM2-p53 protein-protein interaction inhibitors with established therapeutic potential across multiple cancer indications [3]. The spirocyclic core projects substituents into the p53-binding cleft of MDM2, disrupting the degradation of the p53 tumor suppressor [4]. Programs developing MDM2-p53 antagonists for tumors retaining wild-type p53 function should procure the 6-fluorinated scaffold to access this clinically validated mechanism, with the fluorine atom providing a metabolic stability advantage over non-fluorinated analogs.

Fragment-Based Libraries and DOS

The rigid, three-dimensional spirocyclic architecture of 6-fluorospiro[indoline-3,3'-pyrrolidin]-2-one provides high fraction of sp³-hybridized carbons (Fsp³) and enhanced shape diversity compared to planar aromatic heterocycles [5]. Procurement of this scaffold for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) collections expands chemical space coverage into underexplored three-dimensional topologies. The 6-fluoro substituent introduces a ¹⁹F NMR handle for fragment screening and protein-observed NMR experiments, while also providing a synthetic handle for further elaboration via cross-coupling chemistry [6].

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